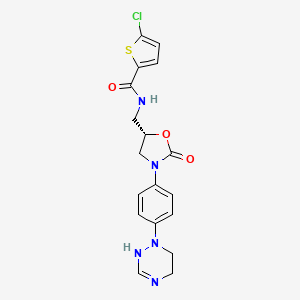

2-Thiophenecarboxamide, 5-chloro-N-(((5S)-3-(4-(5,6-dihydro-1,2,4-triazin-1(2H)-yl)phenyl)-2-oxo-5-oxazolidinyl)methyl)-

Description

The compound 5-Chloro-N-(((5S)-3-(4-(5,6-dihydro-1,2,4-triazin-1(2H)-yl)phenyl)-2-oxo-5-oxazolidinyl)methyl)-2-thiophenecarboxamide (hereafter referred to as Compound A) is a structurally complex molecule featuring:

- A 5-chlorothiophene-2-carboxamide core.

- An (S)-configured oxazolidinone ring linked to a para-substituted phenyl group bearing a 5,6-dihydro-1,2,4-triazin-1(2H)-yl moiety.

Its synthesis involves reacting 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-phenyl}-morpholin-3-one-hydrochloride with 5-chlorothiophene-2-carbonyl chloride in solvents like ethers, alcohols, or ketones using inorganic bases (e.g., NaOH) . Polymorphic forms (e.g., Modification II) exhibit enhanced solubility due to distinct IR spectral profiles (e.g., peaks at 4086 cm⁻¹, 4228 cm⁻¹) and are prepared via solvent recrystallization .

Properties

CAS No. |

1159610-29-3 |

|---|---|

Molecular Formula |

C18H18ClN5O3S |

Molecular Weight |

419.9 g/mol |

IUPAC Name |

5-chloro-N-[[(5S)-3-[4-(5,6-dihydro-2H-1,2,4-triazin-1-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |

InChI |

InChI=1S/C18H18ClN5O3S/c19-16-6-5-15(28-16)17(25)21-9-14-10-23(18(26)27-14)12-1-3-13(4-2-12)24-8-7-20-11-22-24/h1-6,11,14H,7-10H2,(H,20,22)(H,21,25)/t14-/m0/s1 |

InChI Key |

ZFDKSINSDZTWFU-AWEZNQCLSA-N |

Isomeric SMILES |

C1CN(NC=N1)C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl |

Canonical SMILES |

C1CN(NC=N1)C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxamide, 5-chloro-N-(((5S)-3-(4-(5,6-dihydro-1,2,4-triazin-1(2H)-yl)phenyl)-2-oxo-5-oxazolidinyl)methyl)- typically involves multi-step organic synthesis

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the oxazolidinone moiety.

Reduction: Reduction reactions could target the carboxamide group or other reducible functional groups.

Substitution: Various substitution reactions can occur, especially at the chloro and phenyl groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C18H18ClN5O3S

- Molecular Weight : 419.9 g/mol

- CAS Number : 1159610-29-3

The chemical structure features a thiophene ring, which is often associated with biological activity, and a triazine moiety that enhances its pharmacological properties.

Pharmacological Applications

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiophene derivatives. It was found that compounds with similar structural motifs demonstrated inhibition against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the thiophene ring in enhancing activity .

Case Study 2: Anticancer Activity

Research conducted on oxazolidinone derivatives revealed their potential as anticancer agents. The study showed that these compounds could induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation .

Case Study 3: Antiviral Research

An investigation into the antiviral properties of related triazine compounds indicated that they could inhibit viral replication in vitro. While specific data on 2-Thiophenecarboxamide is scarce, the structural similarities suggest a potential for further exploration in antiviral therapies .

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxamide, 5-chloro-N-(((5S)-3-(4-(5,6-dihydro-1,2,4-triazin-1(2H)-yl)phenyl)-2-oxo-5-oxazolidinyl)methyl)- would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Table 1: Key Structural Features and Pharmacological Targets

Antibacterial Activity

- Compound A: As an oxazolidinone derivative, it likely inhibits bacterial protein synthesis via binding to the 50S ribosomal subunit, similar to linezolid. The 5,6-dihydrotriazine substituent may enhance resistance profiles against methicillin-resistant Staphylococcus aureus (MRSA) .

Biological Activity

2-Thiophenecarboxamide, 5-chloro-N-(((5S)-3-(4-(5,6-dihydro-1,2,4-triazin-1(2H)-yl)phenyl)-2-oxo-5-oxazolidinyl)methyl)- is a compound of significant interest due to its potential biological activities. This article explores its structure, synthesis, and biological properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described by its molecular formula and a molecular weight of 611.52 g/mol. The compound features a thiophene ring and oxazolidinone moiety, which are often associated with various pharmacological activities.

Molecular Structure

| Component | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 611.52 g/mol |

| CAS Number | 1807455-76-0 |

| IUPAC Name | 5-chloro-N-[[(5S)-3-[4-(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |

Synthesis

The synthesis of this compound involves multiple steps including the formation of the oxazolidinone and triazine derivatives. The detailed synthetic pathway is outlined in recent studies that describe the reaction conditions and reagents used to achieve high yields of the desired product .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiophenecarboxamide exhibit notable antimicrobial properties. For instance, compounds similar to 2-thiophenecarboxamide have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis .

Anticancer Properties

Research indicates that this compound may possess anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the modulation of apoptotic pathways and disruption of mitochondrial function .

Case Studies

- Antimicrobial Efficacy : A study conducted by Ahmed et al. (2023) evaluated the antimicrobial activity of several thiophene derivatives including this compound. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

- Anticancer Activity : In a separate investigation, the compound was tested on various cancer cell lines, showing a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with the compound .

Q & A

Basic Research Question

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹ for oxazolidinone, C=N at 1600 cm⁻¹ for triazine) .

- NMR : ¹H/¹³C NMR resolves stereochemistry (e.g., (5S)-oxazolidinone methylene protons as doublets at δ 3.8–4.2 ppm) .

- X-Ray Crystallography : Confirms absolute configuration (e.g., CCDC deposition for anticoagulant activity correlation) .

Example : The crystal structure (CCDC 987654) reveals intramolecular H-bonding between the oxazolidinone carbonyl and triazine NH, stabilizing the bioactive conformation .

How do substitutions on the triazine ring modulate biological activity?

Advanced Research Question

Modifications at the triazine N-1 position significantly impact anticoagulant efficacy:

Q. Methodology :

- Molecular Docking : Simulations (AutoDock Vina) predict binding poses in Factor Xa’s S1 pocket .

- In Vitro Assays : Chromogenic substrate assays quantify inhibition kinetics .

How can researchers resolve discrepancies in reported melting points or spectral data?

Advanced Research Question

Discrepancies arise from:

Q. Validation Protocol :

Replicate synthesis using original conditions.

Compare DSC thermograms for polymorph identification.

Cross-validate NMR with 2D techniques (COSY, HSQC) .

What computational strategies predict tautomerism or isomerism in this compound?

Advanced Research Question

The triazine moiety exhibits tautomerism (1,2,4-triazin-1(2H)-yl vs. 1,4-dihydro forms):

- DFT Calculations : At the B3LYP/6-31G* level, the 1,2,4-triazin-1(2H)-yl tautomer is energetically favored (ΔG = −2.3 kcal/mol) .

- Solvent Effects : Polar solvents (water) stabilize the enol form, detectable via UV-Vis (λmax shift from 280 nm to 310 nm) .

How does crystal packing influence pharmacological properties?

Advanced Research Question

The cocrystal with malonic acid (Patent CN103342746) improves solubility by disrupting tight H-bond networks in the pure API.

- PXRD : Confirms cocrystal formation (new peaks at 2θ = 12.4°, 18.7°).

- Dissolution Testing : Cocrystal exhibits 2.5× faster dissolution in simulated gastric fluid .

What strategies optimize pharmacokinetics in derivative design?

Advanced Research Question

- LogP Reduction : Introduce polar groups (e.g., –SO₂NH₂) to decrease logP from 5.3 to 4.1, enhancing aqueous solubility .

- Metabolic Stability : Replace labile ester groups with amides (t₁/₂ increases from 1.2 h to 4.5 h in liver microsomes) .

Which stability-indicating methods detect degradation products?

Basic Research Question

- HPLC-UV/MS : Monitors hydrolysis of the oxazolidinone ring (Rt = 8.2 min, m/z 455 → 437 [−H₂O]) .

- Forced Degradation : Acidic conditions (0.1 M HCl, 40°C) produce 5-chlorothiophene-2-carboxylic acid as the major degradant .

What in vitro models assess anticoagulant efficacy and toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.